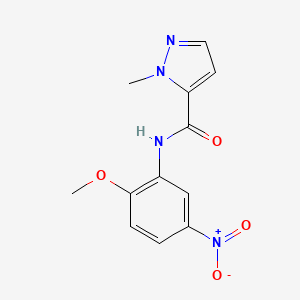

N-(2-methoxy-5-nitrophenyl)-1-methyl-1H-pyrazole-5-carboxamide

Description

Properties

IUPAC Name |

N-(2-methoxy-5-nitrophenyl)-2-methylpyrazole-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N4O4/c1-15-10(5-6-13-15)12(17)14-9-7-8(16(18)19)3-4-11(9)20-2/h3-7H,1-2H3,(H,14,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUMAJONGUXQDNZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC=N1)C(=O)NC2=C(C=CC(=C2)[N+](=O)[O-])OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxy-5-nitrophenyl)-1-methyl-1H-pyrazole-5-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:

Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.

Methoxylation: The methoxy group is introduced via a nucleophilic substitution reaction, often using methanol in the presence of a base.

Carboxamide Formation: The final step involves the formation of the carboxamide group, which can be achieved by reacting the pyrazole derivative with an appropriate amine under dehydrating conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehydes or carboxylic acids.

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, allowing for further functionalization of the compound.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C), sodium borohydride (NaBH₄)

Substitution: Halogenating agents, nitrating agents, sulfonating agents

Major Products

Oxidation: Formation of carboxylic acids or aldehydes

Reduction: Formation of amino derivatives

Substitution: Various substituted derivatives depending on the reagents used

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity:

Recent studies have highlighted the potential of N-(2-methoxy-5-nitrophenyl)-1-methyl-1H-pyrazole-5-carboxamide as an anticancer agent. Research indicates that pyrazole derivatives can inhibit cancer cell proliferation by targeting specific signaling pathways involved in tumor growth. For instance, compounds with similar structures have been shown to induce apoptosis in cancer cells, suggesting a promising avenue for further investigation of this compound in oncology .

Anti-inflammatory Properties:

The compound has also been evaluated for its anti-inflammatory effects. Pyrazole derivatives are known to modulate inflammatory responses, and preliminary data suggest that this compound may inhibit pro-inflammatory cytokines, thereby reducing inflammation in various models . This property could be beneficial in treating conditions such as arthritis and other inflammatory diseases.

Agricultural Applications

Pesticidal Activity:

this compound has been investigated for its insecticidal properties. Studies indicate that pyrazole derivatives can act as effective insecticides against agricultural pests. The mechanism often involves disrupting the nervous system of insects, leading to paralysis and death, which is crucial for pest management strategies .

Herbicidal Properties:

In addition to insecticidal activity, there is potential for herbicidal applications. Compounds with similar pyrazole structures have demonstrated the ability to inhibit plant growth by interfering with photosynthesis or other metabolic processes in target plants . This suggests that further exploration of this compound could lead to novel herbicides.

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Characterization techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography are employed to confirm the structure and purity of the synthesized compound .

Toxicological Studies

Understanding the safety profile of this compound is essential for its application in both medicinal and agricultural fields. Toxicological assessments are necessary to evaluate its effects on non-target organisms and human health. Preliminary studies suggest that while the compound exhibits significant biological activity, careful evaluation is required to ascertain its safety margins .

Case Studies

Mechanism of Action

The mechanism of action of N-(2-methoxy-5-nitrophenyl)-1-methyl-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can participate in redox reactions, while the pyrazole ring can interact with active sites of enzymes, potentially inhibiting their activity. The methoxy group may enhance the compound’s lipophilicity, aiding in its cellular uptake.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Substituent Effects

a) Positional Isomerism of Nitro Groups

- N-(2-Methoxy-4-Nitrophenyl)-3-Methyl-1-Phenyl-1H-Thieno[2,3-c]Pyrazole-5-Carboxamide (): Structural Difference: Incorporates a thieno[2,3-c]pyrazole ring (sulfur-containing fused ring) instead of a simple pyrazole. The nitro group is at the 4-position on the phenyl ring. Implications: The thienopyrazole core may enhance π-π stacking interactions in biological targets, while the 4-nitro group alters electronic distribution compared to the 5-nitro isomer. Molecular weight (408.43 g/mol) and polarity are influenced by the sulfur atom .

b) Methoxy vs. Nitro Substituents

- N-(2-Methoxyphenyl)-1-Methyl-3-Propyl-1H-Pyrazole-5-Carboxamide (): Structural Difference: Lacks the nitro group; features a 2-methoxyphenyl and a 3-propyl group on the pyrazole. Increased lipophilicity from the propyl group may enhance membrane permeability .

c) Chloro and Fluoro Substituents

b) Melting Points and Solubility

- N-(2-Methoxy-5-Nitrophenyl) Derivative : Expected higher melting point due to nitro group’s polarity, similar to Compound 3d (mp: 181–183°C) .

- Thienopyrazole Analog (): Higher molecular weight (408.43 g/mol) and sulfur content may reduce aqueous solubility compared to non-fused pyrazoles .

a) Anthelmintic Activity

- Pyrazole carboxamides with simplified substituents (e.g., Compound 23 , ) show improved potency (IC50: 0.38 µM) by reducing lipophilicity. The nitro group in the target compound may similarly optimize activity through balanced electronic effects .

b) Antibacterial and Antimycobacterial Potential

- Compound 13 (): A pyrazole-sulfonamide derivative with chloro substituents exhibits antibacterial activity. The nitro group in the target compound could enhance binding to bacterial enzymes via nitroreductase interactions .

Biological Activity

N-(2-methoxy-5-nitrophenyl)-1-methyl-1H-pyrazole-5-carboxamide is a compound belonging to the pyrazole class, which has garnered attention due to its diverse biological activities. This article reviews the synthesis, biological evaluation, and potential applications of this compound, focusing on its anticancer, anti-inflammatory, and insecticidal properties.

Chemical Structure and Synthesis

The compound's structure features a pyrazole ring substituted with a methoxy group and a nitro group on the phenyl moiety. The general synthetic route involves the reaction of 2-methoxy-5-nitrophenylhydrazine with an α,β-unsaturated carbonyl compound under basic conditions. This approach allows for the formation of the pyrazole ring while introducing functional groups that enhance biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. The compound has shown significant cytotoxicity against various cancer cell lines:

| Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|

| MDA-MB-231 | 2.43 - 7.84 | Inhibition of microtubule assembly |

| HepG2 | 4.98 - 14.65 | Alkylation of DNA and inhibition of topoisomerase |

The mechanism underlying its anticancer effects involves the reduction of the nitro group to form reactive intermediates that interact with cellular components, potentially leading to DNA damage and apoptosis in cancer cells .

Anti-inflammatory Activity

In addition to its anticancer properties, this compound exhibits notable anti-inflammatory effects. Studies have demonstrated that it can significantly reduce inflammation in animal models:

| Compound | ED50 (mg/kg) | Effectiveness |

|---|---|---|

| This compound | >2000 | Comparable to diclofenac sodium |

The anti-inflammatory action is attributed to its ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play crucial roles in the inflammatory response .

Insecticidal Activity

The insecticidal properties of this compound have also been explored. Bioassays against Aphis fabae indicated promising results:

| Concentration (mg/L) | Mortality (%) |

|---|---|

| 12.5 | 85.7 |

This level of efficacy is comparable to that of commercial insecticides like imidacloprid, suggesting potential applications in agricultural pest management .

Case Studies and Research Findings

Several studies have investigated the biological activities of pyrazole derivatives similar to this compound:

- Anticancer Studies : A series of pyrazole derivatives were synthesized and tested for their cytotoxic effects on various cancer cell lines, demonstrating that modifications on the pyrazole scaffold can significantly enhance activity .

- Anti-inflammatory Research : Investigations into COX inhibition revealed that certain pyrazole derivatives exhibited superior anti-inflammatory profiles compared to standard drugs like aspirin, indicating their potential as new therapeutic agents .

- Insecticidal Evaluations : Novel pyrazole derivatives were assessed for their effectiveness against agricultural pests, showing that structural modifications can lead to increased insecticidal potency .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(2-methoxy-5-nitrophenyl)-1-methyl-1H-pyrazole-5-carboxamide?

- Methodological Answer : Synthesis typically involves sequential functionalization of the pyrazole core. Begin with pyrazole ring formation via condensation of hydrazine derivatives with β-diketones under acidic conditions . Subsequent nitration and methoxy group introduction require controlled conditions (e.g., mixed HNO₃/H₂SO₄ for nitration and alkylation with methyl iodide in basic media). For regioselectivity, microwave-assisted synthesis (150°C, DMF solvent) improves efficiency in related pyrazole derivatives . Post-synthetic purification via column chromatography (silica gel, ethyl acetate/hexane) is recommended.

Q. How is the structural integrity of this compound confirmed?

- Methodological Answer : Use a combination of 1H/13C NMR to verify substituent positions (e.g., methoxy proton at δ 3.8–4.0 ppm, nitro group absence of protons) and high-resolution mass spectrometry (HRMS) for molecular ion confirmation . HPLC (>95% purity) and X-ray crystallography (if single crystals are obtainable) provide additional validation. For example, related pyrazole carboxamides show characteristic carbonyl peaks at ~1650 cm⁻¹ in FTIR .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize biological activity?

- Methodological Answer : Systematically modify substituents (e.g., replace nitro with cyano or halogens) and evaluate interactions with target proteins (e.g., kinases, receptors). Use molecular docking (AutoDock Vina, PDB structures) to predict binding affinities. For instance, in VEGFR-2 inhibitors, methoxy groups enhance hydrophobic interactions, while nitro groups influence electron-withdrawing effects . Validate hypotheses via in vitro assays (e.g., enzyme inhibition IC₅₀ measurements) and compare with control compounds.

Q. How should contradictory bioactivity data between in vitro and in vivo models be resolved?

- Methodological Answer : Discrepancies often arise from pharmacokinetic factors (e.g., poor solubility or metabolic instability).

- Step 1 : Perform solubility assays (shake-flask method) in PBS/DMSO and evaluate metabolic stability using liver microsomes.

- Step 2 : Optimize via prodrug strategies (e.g., esterification of carboxamide) or formulation with cyclodextrins .

- Step 3 : Re-test in orthogonal in vivo models (e.g., rodent choroidal neovascularization for anti-angiogenic activity) .

Q. What computational methods predict the compound’s interaction with biological targets?

- Methodological Answer :

- Molecular Dynamics (MD) Simulations : Simulate binding stability (e.g., 100 ns trajectories in GROMACS) to assess nitro group interactions with catalytic residues .

- Quantum Mechanical Calculations : DFT (B3LYP/6-31G*) evaluates electronic effects of nitro and methoxy groups on reactivity .

- Pharmacophore Modeling : Identify critical hydrogen bond acceptors (e.g., nitro oxygen) using Schrödinger Suite .

Q. How can synthetic yields be improved without compromising purity?

- Methodological Answer :

- Green Chemistry : Replace DMF with cyclopentyl methyl ether (CPME) to enhance sustainability .

- Flow Chemistry : Continuous flow reactors reduce side reactions (e.g., over-nitration) by precise temperature/residence time control .

- Catalytic Optimization : Use Pd/C or CuI for coupling reactions (e.g., Ullmann-type for aryl ether linkages) .

Key Considerations for Researchers

- Contradictory Evidence : Nitro groups may enhance bioactivity in some contexts (e.g., kinase inhibition) but reduce solubility. Balance electronic effects with physicochemical properties .

- Advanced Characterization : Use LC-MS/MS for metabolite identification in stability studies .

- Ethical Reporting : Disclose synthetic impurities (>0.1%) via ICH guidelines and validate biological replicates (n ≥ 3) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.